molecular formula C7H14N2 B13510184 rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine

rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13510184
M. Wt: 126.20 g/mol
InChI Key: LATHDVDCFBYVBB-BQBZGAKWSA-N
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Description

rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic nitrogen-containing compound It is a derivative of pyrrolidine and piperidine, which are common structural motifs in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of pyrrolo[2,3-c]pyridine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
  • rac-(3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride
  • rac-(3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-4-carboxylic acid

Uniqueness

rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H14N2/c1-3-8-5-7-6(1)2-4-9-7/h6-9H,1-5H2/t6-,7-/m0/s1

InChI Key

LATHDVDCFBYVBB-BQBZGAKWSA-N

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CCN2

Canonical SMILES

C1CNCC2C1CCN2

Origin of Product

United States

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